molecular formula C22H30O4 B1249494 Metachromin A

Metachromin A

Cat. No. B1249494
M. Wt: 358.5 g/mol
InChI Key: IAMSURZACLERPY-XMRYUXBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metachromin A is a natural product found in Dactylospongia metachromia with data available.

Scientific Research Applications

Inhibition of Receptor Tyrosine Kinases

Metachromin A and its analogs have been studied for their inhibitory effects on receptor tyrosine kinases EGFR and HER2, which are crucial for cell signaling pathways involved in cancer progression. A study highlighted the inhibitory activities of Metachromin A-derived analogs against these kinases, suggesting their potential application in cancer research for identifying new therapeutic targets (Takahashi et al., 2013).

Cytotoxic Activities Against Cancer Cells

Research on Metachromin A also includes investigations into its cytotoxic effects on cancer cells. A study involving new sesquiterpene hydroquinones isolated from marine sponges, including Metachromin A, demonstrated potent cytotoxicities against human colon and nasopharyngeal tumor cells, indicating its potential for development into anticancer agents (Shen et al., 2001).

properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[(E)-5-[(1R,3R)-1,3-dimethyl-2-methylidenecyclohexyl]-3-methylpent-2-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-14(10-12-22(4)11-6-7-15(2)16(22)3)8-9-17-20(24)18(23)13-19(26-5)21(17)25/h8,13,15,24H,3,6-7,9-12H2,1-2,4-5H3/b14-8+/t15-,22-/m1/s1

InChI Key

IAMSURZACLERPY-XMRYUXBUSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1=C)(C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C

Canonical SMILES

CC1CCCC(C1=C)(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C

synonyms

metachromin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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